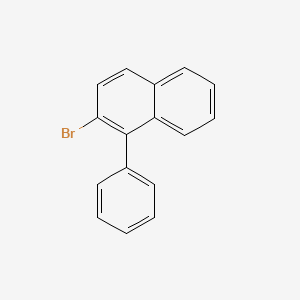

2-Bromo-1-phenylnaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUNFELJFKOTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407233 | |

| Record name | 2-bromo-1-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93989-32-3 | |

| Record name | 2-bromo-1-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-1-PHENYLNAPHTHALENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2-Bromo-1-phenylnaphthalene

This guide provides a comprehensive overview of 2-Bromo-1-phenylnaphthalene, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of its preparation, characteristics, and applications.

Introduction

This compound is a polycyclic aromatic hydrocarbon characterized by a naphthalene core substituted with a phenyl group at the 1-position and a bromine atom at the 2-position.[1] Its molecular formula is C16H11Br, and it has a molecular weight of approximately 283.17 g/mol .[1][2] This compound serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals, electronic materials, and specialized polymers. The strategic placement of the phenyl and bromo substituents allows for a variety of subsequent chemical transformations, making it a valuable precursor in synthetic chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective handling, storage, and application in synthetic protocols.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 93989-32-3 | [1] |

| Molecular Formula | C16H11Br | [1][2] |

| Molecular Weight | 283.16 g/mol | [1] |

| Appearance | Typically a solid | |

| Solubility | Insoluble in water; soluble in common organic solvents | [3] |

| XLogP3 | 5.26930 | [1] |

Safety and Handling:

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[1] It should be used in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1] For disposal, the compound should be sent to an appropriate treatment and disposal facility in accordance with local regulations.[1]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired yield, and scalability of the reaction. A common and logical approach involves a two-step process: the synthesis of the 1-phenylnaphthalene precursor followed by its selective bromination.

Diagram 1: General Synthetic Strategy

Caption: General two-step synthetic approach to this compound.

Part 1: Synthesis of the 1-Phenylnaphthalene Precursor

The synthesis of 1-phenylnaphthalene is a critical first step and can be achieved through various established methods in organic chemistry.

Method A: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5] In this context, it involves the palladium-catalyzed reaction between an aryl halide (1-bromonaphthalene) and an organoboron compound (phenylboronic acid).[5][6]

Diagram 2: Suzuki-Miyaura Coupling for 1-Phenylnaphthalene

Caption: Key components of the Suzuki-Miyaura synthesis of 1-phenylnaphthalene.

Experimental Protocol: Suzuki-Miyaura Synthesis of 1-Phenylnaphthalene [6]

-

Reaction Setup: In a round-bottom flask, dissolve 1-bromonaphthalene (1.0 equivalent) and phenylboronic acid (1.05 equivalents) in n-propanol.

-

Base Addition: Add an aqueous solution of potassium carbonate (1.20 equivalents, 3 M solution) to the reaction mixture.

-

Catalyst Addition: Add palladium acetate (0.003 equivalents) and tri-(o-tolyl)phosphine (0.009 equivalents) to the flask.

-

Reaction: Heat the mixture to reflux for one hour.

-

Workup: After cooling, add water to the reaction mixture and separate the phases. Extract the aqueous phase three times with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and remove the solvent under reduced pressure to yield 1-phenylnaphthalene.

Method B: Grignard Reaction

An alternative route involves the use of a Grignard reagent. Phenylmagnesium bromide, a classic Grignard reagent, can react with a suitable naphthalene-based electrophile.[7] For instance, the reaction of phenylmagnesium bromide with 1-naphthaldehyde followed by dehydration of the resulting alcohol would yield 1-phenylnaphthalene.

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is often preferred due to its high functional group tolerance, milder reaction conditions, and the commercial availability of a wide range of boronic acids. The use of a phosphine ligand like tri-(o-tolyl)phosphine is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is necessary to activate the boronic acid for transmetalation.[4]

Part 2: Selective Bromination of 1-Phenylnaphthalene

Once 1-phenylnaphthalene is synthesized, the next step is the regioselective introduction of a bromine atom at the 2-position. This is a critical step that dictates the final structure of the target molecule.

Electrophilic aromatic substitution on the 1-phenylnaphthalene system is influenced by the directing effects of the phenyl group and the naphthalene ring itself. The phenyl group at the 1-position can sterically hinder the peri-position (8-position), and electronically influence the ortho- and para-positions of the naphthalene ring.

Method: Direct Bromination with Molecular Bromine

Direct bromination using molecular bromine (Br₂) in a suitable solvent is a common method for introducing a bromine atom onto an aromatic ring. The regioselectivity of this reaction is highly dependent on the reaction conditions, including temperature and the presence of a catalyst.

Experimental Protocol: Bromination of 1-Phenylnaphthalene

-

Reaction Setup: Dissolve 1-phenylnaphthalene in a suitable solvent, such as dichloromethane or carbon tetrachloride, in a flask protected from light.

-

Reagent Addition: Cool the solution to a low temperature (e.g., 0 °C or below) and slowly add a solution of molecular bromine in the same solvent dropwise with stirring.

-

Reaction: Allow the reaction to proceed at the low temperature until the starting material is consumed (monitored by TLC or GC).

-

Workup: Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate solution) to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over an anhydrous salt like magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to obtain pure this compound.

Causality Behind Experimental Choices: The use of a non-polar solvent like dichloromethane minimizes side reactions. Performing the reaction at low temperatures helps to control the reactivity of bromine and improve the selectivity of the substitution, reducing the formation of polybrominated byproducts. The absence of a Lewis acid catalyst is often intentional to avoid over-bromination and to favor kinetic control of the product distribution.

Alternative Synthetic Routes

While the two-step approach is common, other synthetic strategies could be envisioned. For instance, a Sandmeyer reaction could potentially be employed.[8][9] This would involve the diazotization of 2-amino-1-phenylnaphthalene followed by treatment with a copper(I) bromide salt.[8] However, the synthesis of the requisite aminonaphthalene precursor may be as complex as the primary route described.

Spectroscopic Characterization

The identity and purity of synthesized this compound must be confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region, corresponding to the protons on the naphthalene and phenyl rings. The integration of these signals will correspond to the 11 protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 16 carbon atoms in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in a roughly 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the C-Br stretching vibration.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.5 ppm) |

| ¹³C NMR | Multiple signals in the aromatic region (δ 120-140 ppm), with a signal for the C-Br carbon |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 282 and M⁺+2 at m/z ≈ 284 |

| IR (KBr) | Aromatic C-H stretching (~3050 cm⁻¹), C=C stretching (~1600, 1500 cm⁻¹), C-Br stretching (~600-500 cm⁻¹) |

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of more complex molecules, primarily through cross-coupling reactions where the bromine atom can be substituted.

Diagram 3: Applications in Cross-Coupling Reactions

Caption: Versatility of this compound in various cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The bromine atom can be readily replaced by various aryl or vinyl groups through a palladium-catalyzed Suzuki-Miyaura coupling with the corresponding boronic acids or esters.[10] This allows for the synthesis of complex biaryl and polyaryl systems.

-

Heck Reaction: Reaction with alkenes in the presence of a palladium catalyst can lead to the formation of stilbene-like structures, which are of interest in materials science.

-

Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes using a palladium and copper co-catalyst system to introduce alkynyl functionalities.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the synthesis of various arylamine derivatives.

The products of these reactions can serve as precursors to advanced materials with interesting photophysical properties or as key fragments in the synthesis of biologically active molecules.

Conclusion

This compound is a strategically important synthetic intermediate. Its preparation, primarily through the synthesis of 1-phenylnaphthalene followed by selective bromination, is well-established. A thorough understanding of its properties and reactivity is essential for its successful application in the synthesis of more complex and valuable molecules for the pharmaceutical and materials science industries. The versatility of the C-Br bond in a variety of cross-coupling reactions underscores its significance as a building block in modern organic synthesis.

References

-

CP Lab Safety. (n.d.). 1-Bromo-2-phenylnaphthalene, min 98%, 1 gram. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of phenanthrene from 2-Bromo-1-fluoronaphthalene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Retrieved from [Link]

-

Journal of the Chemical Society C. (1968). 1-Phenylnaphthalene. Part VI. Action of Grignard reagents on 1-phenyl- and 7-methoxy-1-p-methoxyphenyl-2,3-naphthalene-dicarboxylic anhydrides. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic of 1-phenylnaphthalene synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CAS 605-02-7: 1-Phenylnaphthalene | CymitQuimica [cymitquimica.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

"characterization of 2-Bromo-1-phenylnaphthalene using NMR"

An In-Depth Technical Guide to the NMR Characterization of 2-Bromo-1-phenylnaphthalene

This guide provides a comprehensive framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers and professionals in synthetic chemistry and drug development, this document moves beyond a simple data summary to explain the strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for unambiguous characterization.

Introduction: The Structural Challenge

This compound is a polycyclic aromatic hydrocarbon featuring a naphthalene core substituted with a bromine atom at the C2 position and a phenyl group at the C1 position. This substitution pattern leads to a complex and often overlapping aromatic region in the ¹H NMR spectrum, making definitive assignment challenging with 1D methods alone. The steric interaction between the peri-situated phenyl group and the hydrogen at C8 can cause torsional strain, potentially influencing the electronic environment and, consequently, the chemical shifts.

A robust, multi-technique NMR approach is therefore not just beneficial but essential for the unequivocal assignment of all proton and carbon signals, ensuring structural integrity and purity assessment. This guide outlines such an approach, grounded in the principles of chemical shifts, spin-spin coupling, and through-bond/through-space correlations.

Strategic Workflow for NMR Analysis

The characterization process follows a logical progression from simple 1D acquisition to more complex 2D correlation experiments. Each step builds upon the last to construct a complete and validated structural picture.

Caption: Experimental workflow for NMR characterization.

Analysis of ¹H NMR Spectra

The ¹H NMR spectrum of this compound is expected to show 11 distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The interpretation strategy relies on predicting the chemical shifts and coupling patterns based on the electronic effects of the substituents.

-

Substituent Effects :

-

The phenyl group at C1 will cause a general downfield shift for nearby protons, particularly H8, due to steric compression and anisotropic effects.

-

The bromine atom at C2 is an electron-withdrawing group, which will deshield adjacent protons (H3).

-

-

Predicted Chemical Shifts and Multiplicities :

-

Naphthalene Protons (7H) : The protons on the naphthalene core will exhibit complex splitting. H8 is expected to be the most downfield-shifted naphthalene proton due to its peri interaction with the phenyl ring. H3 will also be downfield due to the adjacent bromine. The remaining protons (H4, H5, H6, H7) will appear as a complex multiplet system.

-

Phenyl Protons (5H) : These will appear as multiplets. The two ortho protons are expected to be distinct from the two meta and one para proton.

-

Analysis of ¹³C NMR and DEPT Spectra

The proton-decoupled ¹³C NMR spectrum will provide critical information on the carbon skeleton.

-

Signal Count : A total of 16 signals are expected, corresponding to the 16 carbon atoms in the molecule.

-

Predicted Chemical Shifts :

-

Quaternary Carbons (6) : The spectrum will show six quaternary carbon signals. The carbons attached to the phenyl (C1) and bromo (C2) groups, along with the naphthalene ring-junction carbons (C4a, C8a), the phenyl ipso-carbon (C1'), and C1 of the naphthalene ring, will be identifiable. The signal for C2, directly attached to bromine, is expected in the δ 120-125 ppm range.

-

Methine Carbons (10) : The remaining 10 signals correspond to the CH groups of the naphthalene and phenyl rings.

-

-

DEPT-135/90 Experiments : These experiments are crucial for distinguishing between carbon types.

-

DEPT-135 : Will show positive signals for CH carbons and negative signals for any CH₂ groups (none in this molecule). Quaternary carbons are absent.

-

DEPT-90 : Will only show signals for CH carbons.

-

This combination allows for the confident identification of all protonated carbons, simplifying the subsequent 2D spectral analysis.

| Predicted NMR Data Summary for this compound | |

| Analysis | Expected Observations |

| ¹H NMR | 11 proton signals in the aromatic region (δ ~7.0-8.5 ppm). Complex multiplets are expected. H8 proton likely shifted significantly downfield. |

| ¹³C NMR | 16 distinct carbon signals. C2 (bromo-substituted) expected around δ 120-125 ppm. Other aromatic carbons from δ ~125-145 ppm. |

| DEPT-135 | 10 positive signals (CH). No negative signals. |

| DEPT-90 | 10 positive signals (CH). |

Unambiguous Assignment with 2D NMR

While 1D NMR provides an overview, 2D techniques are indispensable for connecting the puzzle pieces.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton coupling networks. For this compound, two main spin systems are expected:

-

Naphthalene System : Correlations will be observed between adjacent protons on the naphthalene rings (e.g., H3-H4, H5-H6, H6-H7, H7-H8). This allows for sequential "walking" around the rings to assign coupled protons.

-

Phenyl System : A distinct network will connect the ortho, meta, and para protons of the phenyl ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with its directly attached carbon atom. This is the most reliable method for assigning the chemical shifts of all protonated carbons. By overlaying the HSQC spectrum with the ¹H and ¹³C spectra, each CH group can be definitively identified.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework by revealing long-range correlations (typically over 2-3 bonds) between protons and carbons. This is the primary method for assigning non-protonated quaternary carbons.

Key Expected HMBC Correlations:

-

H3 to C1, C2, C4, and C4a : These correlations are vital for confirming the assignments around the substitution sites.

-

H8 to C1, C7, and C8a : The correlation from the sterically compressed H8 to C1 is a key indicator of the 1-phenyl substitution pattern.

-

Phenyl ortho-protons (H2'/H6') to C1 : This correlation definitively links the phenyl ring to the naphthalene core at the C1 position.

-

Naphthalene protons to the phenyl ipso-carbon (C1') : Protons close to the phenyl group, like H8, may show a correlation to C1'.

Caption: Key expected HMBC correlations for structural assignment.

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible data.

A. Sample Preparation

-

Weighing : Accurately weigh 10-20 mg of the purified this compound sample.

-

Dissolution : Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is a good solvent for many organic compounds.

-

Internal Standard : Ensure the solvent contains an internal standard, most commonly tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

B. NMR Data Acquisition

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is critical for resolving the crowded aromatic region.

-

Tuning and Shimming : Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

¹H NMR Acquisition :

-

Pulse Angle : 30-45 degrees.

-

Acquisition Time : ~2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans.

-

-

¹³C{¹H} NMR Acquisition :

-

Pulse Program : A standard proton-decoupled pulse sequence.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.

-

-

2D NMR Acquisition :

-

Use standard, gradient-selected pulse programs (e.g., gCOSY, gHSQCAD, gHMBCAD) for optimal data quality.

-

Optimize acquisition parameters (number of increments, scans per increment) to balance resolution and experiment time.

-

Conclusion

The structural characterization of this compound is a non-trivial task that demands a systematic and multi-faceted NMR approach. While 1D ¹H and ¹³C spectra provide initial insights, they are insufficient for complete and unambiguous assignment. The strategic application of 2D NMR experiments, particularly COSY, HSQC, and HMBC, is essential. This integrated methodology provides a self-validating system where correlations from different experiments converge to confirm the final structure, ensuring the highest degree of scientific integrity for researchers in synthetic and pharmaceutical sciences.

References

-

Supporting Information for various syntheses. General procedure for NMR data acquisition. Available at: [Link]

-

Singh, F. V., & Wirth, T. (2014). Synthesis of 2-phenylnaphthalenes from styrene oxides using recyclable bronsted acidic [HNMP]+HSO4- ionic liquid. RSC Advances, 4(82), 43695-43698. Available at: [Link]

-

Hartmann, H., & Yu, X. (2022). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A H NMR Study. ChemistrySelect, 7(33), e202202207. Available at: [Link]

-

Ishibashi, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5406. Available at: [Link]

-

ResearchGate. Figure S24. 1 H NMR spectrum of 1-phenylnaphthalene. Available at: [Link]

-

SpectraBase. 2-Bromonaphthalene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 817-831. Available at: [Link]

-

Madhu, V., et al. (2018). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Chemosensors, 6(1), 15. Available at: [Link]

-

ResearchGate. ¹H NMR spectra of naphthalene measured under different conditions. Available at: [Link]

-

ResearchGate. Key 1 H-1 H COSY, HMBC, and ROESY correlations of compounds. Available at: [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY DATA. Available at: [Link]

-

PubChem. 1-Phenylnaphthalene. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Important COSY and HMBC correlations of compounds 1 and 2. Available at: [Link]

-

ResearchGate. The key HMBC and COSY correlations of compounds 1 and 2. Available at: [Link]

-

ResearchGate. The COSY and HMBC correlations are referenced according to the pairs of resonance indexes they concern. Available at: [Link]

-

PubChem. 2-Bromonaphthalene. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Naphthalene, 2-bromo-. NIST Chemistry WebBook. Available at: [Link]

-

LookChem. This compound Industrial Grade. Available at: [Link]

-

Penchev, P. N., et al. (2012). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 17(7), 8122-8134. Available at: [Link]

-

Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 559-565. Available at: [Link]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-1-phenylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-phenylnaphthalene is an aromatic compound featuring a naphthalene core substituted with a phenyl group at the 1-position and a bromine atom at the 2-position. This substitution pattern imparts a unique combination of steric and electronic properties, making it a molecule of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical agents and functional materials. The naphthalene scaffold itself is a well-established pharmacophore, and the introduction of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the construction of more complex molecular architectures.[1] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a plausible synthetic route, and its expected spectral characteristics.

Molecular Structure and Identification

The structure of this compound consists of a bicyclic aromatic naphthalene system with a phenyl substituent at the C1 position and a bromine atom at the C2 position.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 93989-32-3 | [2] |

| Molecular Formula | C₁₆H₁₁Br | [2] |

| Molecular Weight | 283.17 g/mol | [3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)Br | [3] |

| InChI Key | HCUNFELJFKOTPV-UHFFFAOYSA-N | [2] |

Physical Properties

| Property | Predicted/Estimated Value | Notes and Supporting Data |

| Melting Point (°C) | 60 - 80 | The melting points of its isomers, 1-Bromo-2-phenylnaphthalene and 1-Bromo-4-phenylnaphthalene, are 65 °C and 77 °C, respectively.[4] |

| Boiling Point (°C) | > 300 (at 760 mmHg) | The boiling point of 1-phenylnaphthalene is 324-325 °C. The presence of a bromine atom is expected to increase the boiling point.[5] The boiling point of 1-Bromo-2-phenylnaphthalene is reported as 170 °C at 0.2 mmHg.[4] |

| Appearance | White to off-white or pale yellow solid | Aromatic compounds of this nature are typically crystalline solids at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, toluene). Insoluble in water. | The large nonpolar aromatic structure suggests good solubility in nonpolar organic solvents.[6] |

| logP | 5.27 | This predicted value indicates a high degree of lipophilicity.[2] |

| Polar Surface Area (PSA) | 0 Ų | The molecule lacks polar functional groups capable of hydrogen bonding. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the carbon-bromine bond on the naphthalene ring. The bromine atom serves as a versatile functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The C-Br bond in this compound is expected to be reactive in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the 1-phenylnaphthalene core. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Grignard Reaction

This compound can be used to prepare the corresponding Grignard reagent, 1-phenyl-2-(magnesiobromo)naphthalene. This is achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent. The resulting Grignard reagent is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. This provides a route to introduce alkyl or acyl groups at the 2-position of the 1-phenylnaphthalene system.

Other Potential Reactions

The aromatic rings of this compound can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the directing effects of both the phenyl and bromo substituents.

Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on the general procedure for the bromination of naphthols and would require optimization.

Materials:

-

1-Phenyl-2-naphthol

-

N-Bromosuccinimide (NBS) or Bromine in Acetic Acid

-

Acetonitrile or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution (if using Br₂)

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-2-naphthol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. Alternatively, a solution of bromine (1.05 eq) in acetic acid can be added dropwise. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate. If bromine was used, first quench with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, followed by recrystallization to afford the pure product.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its key spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring will likely appear as a multiplet. The protons on the naphthalene ring will also exhibit a series of multiplets, with their chemical shifts influenced by the anisotropic effects of the adjacent phenyl ring and the electronic effect of the bromine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 16 distinct signals for the 16 carbon atoms in the molecule, assuming no accidental overlap. The carbon atom attached to the bromine (C2) will be significantly shielded compared to its unsubstituted counterpart. The quaternary carbons (C1 and the ipso-carbon of the phenyl group) will likely show weaker signals.

Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the (M+2)⁺ peak will have a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern would likely involve the loss of the bromine atom and potentially the phenyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the region of 1600-1450 cm⁻¹), and C-H out-of-plane bending vibrations (below 900 cm⁻¹), which can be indicative of the substitution pattern. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 1000 cm⁻¹.

Applications in Research and Development

This compound holds potential as a key intermediate in several areas of chemical research and development:

-

Drug Discovery: As a scaffold for the synthesis of novel bioactive molecules. The phenylnaphthalene core can be further functionalized via the bromine atom to explore structure-activity relationships.

-

Materials Science: As a building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where extended π-conjugated systems are desirable.

-

Chemical Biology: For the development of molecular probes and labels, where the photophysical properties of the phenylnaphthalene system can be tailored through chemical modification.

Safety and Handling

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Standard laboratory safety precautions should be observed when handling this compound. It should be used in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[2]

Conclusion

This compound is a multifaceted aromatic compound with significant potential for applications in various fields of chemical science. While detailed experimental data on its physical and spectral properties are limited, this guide provides a comprehensive overview based on its chemical structure, data from related compounds, and established principles of organic chemistry. The presence of a reactive bromine handle on the sterically hindered 1-phenylnaphthalene framework offers a valuable platform for the synthesis of complex and potentially functional molecules. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its synthetic utility.

References

-

PubChemLite. (n.d.). This compound (C16H11Br). Retrieved January 21, 2026, from [Link]

-

Ozon Chemical. (n.d.). 2-Bromo-1-phenylpentan-1-one. Retrieved January 21, 2026, from [Link]

-

MySkinRecipes. (n.d.). 1-Bromo-2-phenylnaphthalene. Retrieved January 21, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). 1-phenylnaphthalene. Retrieved January 21, 2026, from [Link]

-

Singh, S. K., & Singh, P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 240-265. [Link]

Sources

- 1. 1-溴-2-甲基萘 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C16H11Br) [pubchemlite.lcsb.uni.lu]

- 4. 1-Bromo-2-phenylnaphthalene [myskinrecipes.com]

- 5. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

"2-Bromo-1-phenylnaphthalene molecular structure and formula"

An In-Depth Technical Guide to 2-Bromo-1-phenylnaphthalene: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant intermediate in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, a robust synthetic pathway, detailed characterization methodologies, and its potential applications as a precursor to complex molecular architectures.

Core Molecular Identity and Physicochemical Properties

This compound is an aromatic compound featuring a naphthalene core substituted with a phenyl group at the C1 position and a bromine atom at the C2 position. This specific substitution pattern makes it a versatile building block for further functionalization, particularly through cross-coupling reactions at the carbon-bromine bond.

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 93989-32-3 | [1][2] |

| Molecular Formula | C₁₆H₁₁Br | [2][3] |

| Molecular Weight | 283.17 g/mol | [2] |

| Monoisotopic Mass | 282.00443 Da | [4] |

| Appearance | Solid (predicted) | |

| Predicted XLogP3 | 5.5 | [4] |

| Primary Classification | Pharmaceutical Intermediate | [3][5] |

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond between the naphthalene scaffold and the phenyl ring is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This method is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a cornerstone of modern organic synthesis.[7]

A highly plausible and efficient route to this compound involves the selective coupling of 1,2-dibromonaphthalene with phenylboronic acid . The significant difference in reactivity between the C1-Br and C2-Br bonds on the naphthalene ring, or the ability to control stoichiometry, allows for a monosubstitution to be favored.

Experimental Protocol: Synthesis of this compound

This protocol is based on established principles of Suzuki-Miyaura couplings for aryl halides.[8][9]

Step 1: Reagent Preparation and Inert Atmosphere

-

To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add 1,2-dibromonaphthalene (1.0 eq), phenylboronic acid (1.1 eq), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Rationale: An excess of the boronic acid is used to ensure complete consumption of the dibromonaphthalene starting material. The palladium(0) complex is the active catalyst that facilitates the C-C bond formation.[6] The entire reaction must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step 2: Solvent and Base Addition

-

Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (4:1 v/v).

-

Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq).

-

Rationale: The solvent system is chosen to dissolve both the organic substrates and the inorganic base. The base is crucial for the transmetalation step of the catalytic cycle, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the phenyl group to the palladium center.[6]

Step 3: Reaction Execution

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the 1,2-dibromonaphthalene starting material.[10] The reaction is typically complete within 6-12 hours.

-

Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. TLC is a rapid and effective method to qualitatively assess the consumption of the starting material and the formation of a new, more nonpolar product spot.[10]

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature and add deionized water.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a nonpolar eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure this compound.

-

Rationale: The aqueous work-up removes the inorganic base and salts. Purification by column chromatography separates the desired product from unreacted starting materials, the palladium catalyst, and any potential side products (such as the disubstituted 1,2-diphenylnaphthalene).

Visualization of Synthetic Workflow

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Structural Characterization and Analytical Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides unambiguous structural elucidation.

Expected Spectroscopic Signature

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.20-8.10 ppm). Based on data for related structures like 1-phenylnaphthalene and 2-bromonaphthalene, the 11 protons would appear as a series of overlapping doublets, triplets, and multiplets corresponding to the protons on both the naphthalene and phenyl rings.[11][12] The steric interaction between the phenyl ring and the naphthalene core may cause distinct shifts for the protons ortho to the point of connection.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display 16 distinct signals for the 16 aromatic carbons, confirming the molecular asymmetry. The carbon attached to the bromine atom (C2) would be shifted upfield compared to its unsubstituted counterpart due to the heavy atom effect.

-

Mass Spectrometry (MS) : The mass spectrum will provide the molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the spectrum will exhibit two peaks of almost equal intensity (a 1:1 ratio) for the molecular ion [M]⁺ and [M+2]⁺, which would be observed around m/z = 282 and m/z = 284, respectively.[4]

Visualization of Analytical Workflow

Caption: Post-synthesis characterization workflow for this compound.

Reactivity and Applications in Drug Development

This compound serves as a valuable scaffold for building more complex molecules, leveraging the reactivity of the C-Br bond.

-

Further Cross-Coupling Reactions : The bromine atom can be readily displaced in subsequent Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of functional groups at the C2 position, enabling the generation of diverse chemical libraries for high-throughput screening.

-

Grignard and Organolithium Formation : The bromide can be converted into a Grignard reagent (R-MgBr) or an organolithium species (R-Li) by reaction with magnesium or an organolithium base, respectively. These powerful nucleophiles can then react with various electrophiles to form new C-C bonds.

-

Precursor for Bioactive Molecules : The phenylnaphthalene core is a recognized structural motif in medicinal chemistry. Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including treatments for disorders of the melatoninergic system.[13] The rigidity and aromaticity of the scaffold make it an excellent platform for designing molecules that can fit into specific protein binding pockets. Its classification as a "bulk drug intermediate" suggests its role in the scaled-up synthesis of active pharmaceutical ingredients (APIs).[3]

References

-

PubChemLite. (n.d.). This compound (C16H11Br). Retrieved January 21, 2026, from [Link]

- Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

BioPharma Synergies. (n.d.). Intermedios para APIs. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2011). ChemInform Abstract: Synthesis of 1,2-Diarylnaphthalenes by Chemoselective Suzuki—Miyaura Reactions of 2-Bromo-1-(trifluoromethanesulfonyloxy)naphthalene. Retrieved January 21, 2026, from [Link]

-

J&K Scientific. (n.d.). This compound, 98.5% | 93989-32-3. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2021). (PDF) An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. Retrieved January 21, 2026, from [Link]

- Google Patents. (1991). EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

-

Royal Society of Chemistry. (2023). Regioselective construction of two isomeric BN-fused aromatic frameworks enabling the synthesis of ultralong room-temperature phosphorescence materials. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1-Phenylnaphthalene. Retrieved January 21, 2026, from [Link]

-

ACS Publications. (2024). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2014). Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and.... Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved January 21, 2026, from [Link]

- Google Patents. (1989). EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- Google Patents. (1986). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

PubChem. (n.d.). 2-Bromo-1-methylnaphthalene. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (1940). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). 1,2-Migratory ring expansion of a BN-naphthalene. Retrieved January 21, 2026, from [Link]

- Google Patents. (2009). US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.

-

PubChem. (n.d.). 1-Bromo-2-(2-phenylphenyl)naphthalene. Retrieved January 21, 2026, from [Link]

-

CP Lab Safety. (n.d.). 1-Bromo-2-phenylnaphthalene, min 98%, 1 gram. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2015). How can I differentiate 1-bromo napthaldehyde and 1-(2-bromophenyl)-2-naphthaldehyde by TLC after suzuki coupling?. Retrieved January 21, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C16H11Br) [pubchemlite.lcsb.uni.lu]

- 5. bpsynergies.com [bpsynergies.com]

- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2-Migratory ring expansion of a BN-naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Bromonaphthalene(580-13-2) 1H NMR spectrum [chemicalbook.com]

- 12. 1-Phenylnaphthalene | C16H12 | CID 11795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-Bromo-1-phenylnaphthalene

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 2-Bromo-1-phenylnaphthalene, a sterically hindered aryl bromide of significant interest in the synthesis of advanced materials and complex pharmaceutical agents. The presence of a bulky phenyl group at the C1 position, immediately adjacent to the bromine at C2, imposes significant steric constraints that govern the molecule's reactivity, particularly in palladium-catalyzed cross-coupling reactions. This document elucidates the fundamental principles dictating the activation of this hindered C-Br bond and provides field-proven, detailed protocols for its successful functionalization through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The causality behind the selection of specialized catalysts, ligands, and reaction conditions is explained to provide researchers with a robust framework for experimental design and execution.

Introduction: The Unique Challenge of a Sterically Congested C-Br Bond

This compound is a versatile synthetic intermediate whose utility is defined by the chemistry of its C-Br bond. Unlike simple aryl bromides, the reactivity of this bond is profoundly influenced by the ortho-phenyl substituent. This group creates a sterically crowded environment around the bromine atom, which hinders the approach of a metal catalyst—the critical first step in most cross-coupling reactions.

This steric shielding makes the oxidative addition of a palladium(0) catalyst to the C-Br bond the rate-limiting step in many transformations.[1] Consequently, reaction conditions must be carefully optimized, often requiring specialized, bulky, and electron-rich phosphine ligands that can promote this challenging activation step.[2][3] Understanding and overcoming this steric barrier is the key to unlocking the synthetic potential of this valuable building block, which serves as a precursor to functionalized polycyclic aromatic hydrocarbons (PAHs) for applications in organic electronics and medicinal chemistry.[4][5]

Synthesis of the this compound Scaffold

The reliable synthesis of the starting material is paramount. While various methods exist for the bromination of naphthalenes, a common route to 1,2-disubstituted naphthalenes involves multiple steps. A representative synthesis may start from 2-tetralone, proceeding through the addition of a phenyl Grignard reagent, followed by dehydration, and subsequent bromination and aromatization.

Experimental Protocol: Representative Synthesis

Step 1: Phenyl Grignard Addition to 2-Tetralone

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

Add a solution of bromobenzene (1.1 eq) in anhydrous THF dropwise via an addition funnel, maintaining a gentle reflux.

-

After the magnesium is consumed, cool the resulting Grignard reagent to 0 °C.

-

Slowly add a solution of 2-tetralone (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude tertiary alcohol.

Step 2: Dehydration and Aromatization/Bromination

-

Dissolve the crude alcohol from Step 1 in a suitable solvent such as toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Once the dehydration is complete (as monitored by TLC), cool the reaction.

-

For the final bromination and aromatization step, treat the resulting dihydronaphthalene intermediate with N-Bromosuccinimide (NBS) in a solvent like carbon tetrachloride with a radical initiator (e.g., AIBN or benzoyl peroxide) under reflux to afford this compound.

-

Purify the final product by column chromatography on silica gel.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the C-Br bond in this compound is dominated by palladium-catalyzed cross-coupling reactions. The success of these transformations hinges on the selection of a catalytic system capable of overcoming the steric hindrance imposed by the adjacent phenyl group. The general mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle.[6]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the naphthalene core and various aryl or vinyl groups.[7] For a sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the subsequent transmetalation steps.[2][3]

The selection of a catalyst system such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a bulky biarylphosphine ligand (e.g., SPhos or XPhos) is intentional. These ligands create a coordinatively unsaturated, electron-rich Pd(0) center that is more reactive towards the C-Br bond. The steric bulk of the ligand also promotes the final reductive elimination step, releasing the product and regenerating the active catalyst.[3] A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation.[8]

-

To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the ligand if required.

-

Add a degassed solvent mixture, typically toluene/water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical and materials chemistry.[9] The reaction couples the aryl bromide with a primary or secondary amine. Given the steric hindrance of the substrate, this reaction is highly dependent on the use of specialized ligands and a strong, non-nucleophilic base.[10][11]

For this transformation, a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active nucleophile. The choice of ligand is again critical. Bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos are often employed.[12] These ligands stabilize the palladium center and accelerate the rate-limiting oxidative addition and the subsequent reductive elimination steps, preventing catalyst decomposition and side reactions.[11]

-

In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., BrettPhos, 2-4 mol%).

-

Add this compound (1.0 eq).

-

Add anhydrous, degassed toluene as the solvent, followed by the amine (e.g., morpholine, 1.2 eq).

-

Seal the tube and heat the mixture to 100-120 °C for 18-24 hours.

-

After cooling, quench the reaction with water and extract with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue via column chromatography to obtain the N-arylated product.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures.[13] The classic protocol uses a dual catalyst system of palladium and copper(I).[14] For hindered substrates, copper-free conditions are sometimes preferred to avoid side reactions, though this often requires a more active palladium catalyst system.[1]

In the traditional Sonogashira reaction, the palladium catalyst activates the C-Br bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[13] An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. For a sterically hindered substrate, ensuring efficient oxidative addition is key, so a catalyst like Pd(PPh₃)₂Cl₂ is a common choice. The alkyne's steric profile is also a consideration; less bulky alkynes will generally react more efficiently.

-

To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-3 mol%), and copper(I) iodide (CuI, 4-5 mol%).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar).

-

Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

-

Add phenylacetylene (1.2 eq) via syringe.

-

Heat the reaction to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the 1-phenyl-2-(phenylethynyl)naphthalene.

Caption: Experimental workflow for the Sonogashira coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the functionalization of the C-Br bond in sterically hindered aryl bromides like this compound. Yields are representative and highly dependent on the specific coupling partners and precise optimization.

| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield |

| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 75-90% |

| Buchwald-Hartwig | Pd₂(dba)₃ (1.5 mol%) | BrettPhos (3 mol%) | NaOt-Bu | Toluene | 110 | 70-85% |

| Sonogashira | Pd(PPh₃)₂Cl₂ (2 mol%) | PPh₃ | Et₃N / THF | 70 | 80-95% |

Conclusion

The carbon-bromine bond in this compound presents a distinct synthetic challenge due to severe steric hindrance from the adjacent C1-phenyl group. However, this challenge is readily overcome through the rational application of modern palladium-catalyzed cross-coupling methodologies. The key to achieving high-yield transformations lies in the judicious selection of bulky, electron-rich phosphine ligands that accelerate the rate-limiting oxidative addition step and promote efficient catalyst turnover. The protocols and mechanistic insights provided in this guide serve as a validated starting point for researchers and drug development professionals aiming to leverage this versatile building block in the synthesis of complex, high-value molecules.

References

-

Schaefer, J. P., & Higgins, J. (1967). A New Bromination Reaction. Journal of Organic Chemistry, 32(5), 1607–1609. [Link]

-

Raju, R., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12, 12345-12356. [Link]

-

Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

-

Yin, J., & Buchwald, S. L. (2002). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

-

Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Barrios-Landeros, F., & Hartwig, J. F. (2007). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 129(25), 7894–7905. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

Sources

- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

"spectroscopic data for 2-Bromo-1-phenylnaphthalene (IR, Mass Spec)"

An In-depth Technical Guide:

Spectroscopic Data for 2-Bromo-1-phenylnaphthalene (IR, Mass Spec)

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound (C₁₆H₁₁Br), a key intermediate in synthetic chemistry.[1][2] Aimed at researchers, scientists, and drug development professionals, this document outlines the theoretical basis and practical protocols for acquiring and interpreting Infrared (IR) Spectroscopy and Mass Spectrometry (MS) data for this compound. By leveraging established principles and comparative data from structurally similar molecules, we present a predictive framework for the characterization of this compound, ensuring scientific integrity and enabling robust structural verification.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions serve as a unique fingerprint of the compound's structure. For this compound, the spectrum is defined by its aromatic framework and the carbon-bromine bond.

Expert Insight: Predicting the IR Spectrum

The structure of this compound combines a disubstituted naphthalene core with a monosubstituted phenyl ring. Therefore, its IR spectrum is predicted to be a composite of the vibrational modes from these distinct aromatic systems, along with the characteristic absorption of the C-Br bond. We can anticipate the following key features by comparing with analogous structures like 2-bromonaphthalene and various phenylnaphthalenes.[3][4][5]

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Causality |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Corresponds to the stretching of sp² C-H bonds on both the naphthalene and phenyl rings. |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Strong, Multiple Bands | These absorptions arise from the stretching of carbon-carbon double bonds within the fused aromatic rings. The multiplicity of bands is characteristic of complex aromatic systems. |

| ~1400 - 1000 | In-plane C-H Bending | Medium to Weak | These bands in the fingerprint region are complex but confirm the aromatic nature. |

| 900 - 675 | Out-of-plane C-H Bending | Strong | The pattern of these strong bands is highly diagnostic of the substitution pattern on the aromatic rings. A strong band around 700-750 cm⁻¹ for the phenyl group (monosubstituted) is expected. |

| ~700 - 500 | C-Br Stretch | Medium to Strong | This lower frequency absorption is characteristic of the stretching vibration of the carbon-bromine bond, a key identifier for this molecule. |

Protocol: Acquiring High-Quality FT-IR Data via ATR

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples due to its minimal sample preparation and high reproducibility.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is immaculately clean. Record a background spectrum of the empty crystal; this is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument noise.

-

Sample Application: Place a small amount (1-2 mg) of solid this compound onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply consistent and firm contact between the sample and the crystal. This is crucial for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

-

Data Acquisition: Collect the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹. Co-add a minimum of 16 scans to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) to prevent sample carryover.

Visualization: FT-IR Experimental Workflow

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern.

Expert Insight: Predicting the Mass Spectrum and Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, causing predictable fragmentation. The analysis of this compound (Monoisotopic Mass: ~282.004 Da) is distinguished by two key features.[1]

-

The Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in any bromine-containing fragment appearing as a pair of peaks (doublet) of almost equal intensity, separated by 2 m/z units. This is an authoritative diagnostic tool for confirming the presence of a single bromine atom.

-

Fragmentation Pathways: Fragmentation in EI-MS is the dissociation of energetically unstable molecular ions.[6] For this molecule, the most likely fragmentation pathways involve the cleavage of the weakest bonds. The C-Br bond is relatively weak, making the loss of a bromine radical a highly favorable primary fragmentation step.[7][8]

Table 2: Predicted Mass Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Ion Structure | Formula | Rationale & Causality |

|---|---|---|---|

| 282 / 284 | [C₁₆H₁₁Br]⁺ | Molecular Ion (M•⁺) | The parent ion, showing the characteristic 1:1 isotopic doublet for one bromine atom. This peak confirms the molecular weight. |

| 203 | [C₁₆H₁₁]⁺ | [M-Br]⁺ | Loss of a bromine radical (•Br) from the molecular ion. This is often a very prominent peak due to the stability of the resulting carbocation. |

| 202 | [C₁₆H₁₀]⁺ | [M-HBr]⁺ | Loss of a hydrogen bromide molecule. |

| 126 | [C₁₀H₆]⁺ | Naphthyne radical cation | Further fragmentation of the [M-Br]⁺ ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation | While less common, cleavage of the bond between the naphthalene and phenyl rings can occur. |

Protocol: Acquiring High-Quality GC-MS Data via EI

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

-

GC Method Setup:

-

Injector: Set to a temperature sufficient to ensure rapid vaporization (e.g., 250°C). Use a split/splitless inlet, typically with a high split ratio (e.g., 50:1) to avoid overloading the column and detector.

-

Column: Use a standard, non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm).

-

Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min. This ensures separation from any impurities or solvent.

-

-

MS Method Setup:

-

Ion Source: Set to Electron Ionization (EI) mode. The standard electron energy is 70 eV; this is a critical, self-validating standard that ensures fragmentation patterns are reproducible and comparable to library data.

-

Mass Analyzer: Set to scan a relevant mass range, for example, m/z 40 to 400, to ensure capture of both low-mass fragments and the molecular ion.

-

Source and Transfer Line Temperatures: Set to high temperatures (e.g., 230°C and 280°C, respectively) to prevent sample condensation.

-

-

Data Acquisition & Analysis: Inject a small volume (1 µL) of the sample solution. The resulting total ion chromatogram (TIC) will show peaks as compounds elute from the GC. The mass spectrum corresponding to the peak of interest can then be extracted and analyzed for the molecular ion and fragmentation pattern.

Visualization: GC-MS Experimental Workflow

Caption: Workflow for structural analysis using Gas Chromatography-Mass Spectrometry.

Conclusion

The synergistic use of Infrared Spectroscopy and Mass Spectrometry provides a robust and definitive method for the structural characterization of this compound. IR spectroscopy confirms the presence of the key aromatic and haloalkane functional groups, while high-resolution mass spectrometry provides an unambiguous molecular formula through exact mass measurement and the characteristic bromine isotopic pattern. The predictable fragmentation pathways serve as a secondary confirmation of the molecule's connectivity. Together, these field-proven techniques establish a self-validating system for identity and purity assessment, which is indispensable for quality control and advanced research applications.

References

- Benchchem. (n.d.). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene.

- Laskin, J., & Futrell, J. (2000). Internal Energy Distributions Resulting from Sustained Off-Resonance Excitation in Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. II. Fragmentation of the 1-Bromonaphthalene Radical Cation. The Journal of Physical Chemistry A.

- ChemicalBook. (n.d.). 1-Bromonaphthalene(90-11-9)IR1.

- ChemicalBook. (n.d.). 2-Bromonaphthalene(580-13-2)IR1.

- PubChem - NIH. (n.d.). 1-Bromonaphthalene | C10H7Br | CID 7001.

- NIST. (n.d.). Naphthalene, 2-bromo-.

- PubChemLite. (n.d.). This compound (C16H11Br).

- Hangzhou Royalchem Co.,LTD. (n.d.). Buy this compound Industrial Grade.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- NIST. (n.d.). Naphthalene, 2-phenyl-.

- PubChem - NIH. (n.d.). 1-Bromo-8-phenylnaphthalene | C16H11Br | CID 14340222.

Sources

- 1. PubChemLite - this compound (C16H11Br) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. 2-Bromonaphthalene(580-13-2) IR Spectrum [m.chemicalbook.com]